molecular formula C5H4N6 B079466 2-(1H-Tetrazol-5-yl)pyrimidine CAS No. 13600-33-4

2-(1H-Tetrazol-5-yl)pyrimidine

Cat. No.: B079466
CAS No.: 13600-33-4
M. Wt: 148.13 g/mol
InChI Key: BXQGZGGMGJOXIP-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole or pyrimidine rings.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring substituted with a tetrazole moiety, which enhances its pharmacological properties. The tetrazole ring is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug design. The combination of these two rings allows for diverse functionalization, leading to compounds with varied biological activities.

Inhibition of Casein Kinase 2 (CK2)

Recent studies have highlighted the potential of 2-(1H-tetrazol-5-yl)pyrimidine derivatives as inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. Research demonstrated that these derivatives could inhibit CK2 with varying potencies, indicating their promise in developing novel anti-cancer therapies .

Anticancer Activity

Numerous derivatives of tetrazole compounds have shown significant anticancer activity. For instance, certain synthesized tetrazole derivatives exhibited potent effects against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cell lines. One specific compound was noted for its ability to bind DNA and form stable complexes, suggesting potential as a genotoxic agent for cancer therapy .

Antiviral and Antiparasitic Properties

Tetrazole derivatives have also been explored for their antiviral activities. Compounds such as 5-(phosphonomethyl)-1H-tetrazole demonstrated inhibitory effects on Herpes Simplex Virus DNA polymerases and RNA transcriptases, indicating their potential in treating viral infections . Additionally, certain tetrazole compounds showed promising antiamoebic activity against Entamoeba histolytica, with low cytotoxicity profiles .

Antioxidant Properties

Research has indicated that tetrazole derivatives possess significant antioxidant properties. For example, studies involving molecular dynamics simulations demonstrated the binding tendencies of these compounds to active protein sites, suggesting their potential as antioxidant agents in therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-aminoazolo[1,5-a]pyrimidinesContains an azole ringPotent inhibitors of Casein Kinase 2
5-(1H-tetrazol-5-yl)-pyrimidinonesPyrimidine core with different substituentsExhibits antibacterial properties
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-α]pyrimidin-4-oneModified pyridine-pyrimidine structureUsed clinically as an antiallergy agent

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: CK2 Inhibition - A study focused on synthesizing various derivatives of this compound, evaluating their CK2 inhibitory activity. Results showed that modifications to the pyrimidine scaffold significantly affected potency, highlighting the importance of structure-activity relationships in drug design .
  • Case Study 2: Anticancer Efficacy - A series of tetrazole derivatives were tested against multiple cancer cell lines. One compound demonstrated an IC50 value of 4.2 μM against HepG2 cells, showcasing its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

    2-(1H-Tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(1H-Tetrazol-5-yl)pyrimidine: Positional isomer with the tetrazole ring attached at a different position on the pyrimidine ring.

    Tetrazole-substituted imidazoles: Compounds with a tetrazole ring attached to an imidazole ring.

Uniqueness: 2-(1H-Tetrazol-5-yl)pyrimidine is unique due to the combination of the tetrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that combines a tetrazole and a pyrimidine ring, making it a significant subject of research due to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that tetrazole-based compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The structure of this compound allows it to interact effectively with microbial enzymes, which is crucial for its antimicrobial efficacy.

Anticancer Properties

In addition to antimicrobial effects, this compound has been explored for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation. For example, compounds with similar structures have been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), influencing pathways related to cell growth and apoptosis .

The biological activity of this compound can be attributed to its ability to inhibit various enzymes involved in metabolic pathways. Notably, tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics of other therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antibacterial Activity : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported that specific substitutions on the tetrazole ring enhanced antibacterial potency .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies suggest that tetrazole derivatives can exhibit improved solubility and metabolic stability compared to other similar compounds. This characteristic is essential for their development as therapeutic agents, as it influences bioavailability and efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundTetrazole + PyrimidineAntimicrobial, Anticancer
2-(1H-Tetrazol-5-yl)pyridineTetrazole + PyridineAntimicrobial
5-(1H-Tetrazol-5-yl)pyrimidinePositional IsomerVaries by substitution

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential studies could focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of this compound in a living organism.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGZGGMGJOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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